This compound is cataloged with the CAS number 2227206-54-2. It is primarily sourced from synthetic organic chemistry processes aimed at creating complex organic molecules, particularly those with potential biological activities. Benzofurans are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
The synthesis of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid can be achieved through various methods. One common approach involves:
The molecular structure of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure, revealing characteristic peaks corresponding to hydrogen atoms in different environments.
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is versatile in its chemical reactivity:
The specific outcomes of these reactions depend heavily on the conditions employed, including temperature, solvent choice, and catalyst presence.
The mechanism of action for 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is primarily explored through its biological activity:
The detailed mechanism often involves binding studies using techniques such as surface plasmon resonance or molecular docking simulations to elucidate interactions at a molecular level.
The physical and chemical properties of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid has several significant applications:
Benzofuran represents a privileged heterocyclic system in drug discovery, characterized by a fused benzene and furan ring structure. This scaffold’s significance stems from its diverse bioactivity profile, structural rigidity for target binding, and synthetic versatility for derivatization. Naturally occurring benzofurans—including the antitumor agent rocaglamide and the antioxidant auranotin—demonstrate intrinsic biological properties that inspire synthetic analogs [9]. The benzofuran core permits substitutions at multiple positions (C2–C7), enabling precise modulation of electronic properties, steric bulk, and hydrogen-bonding capacity. For example, carboxylic acid functionalization (as in 7-bromo-4-fluoro-1-benzofuran-5-carboxylic acid) enhances water solubility and provides a handle for salt formation or bioconjugation, critical for pharmacokinetic optimization [3] [9].
Table 1: Therapeutic Applications of Benzofuran Derivatives
Compound Class | Biological Activity | Clinical/Research Use |
---|---|---|
Benzbromarone | Uricosuric | Gout treatment |
Amiodarone | Potassium channel blockade | Antiarrhythmic |
Rocaglamide derivatives | Translational inhibition | Anticancer (preclinical) |
6-APB/5-APB | Serotonin receptor modulation | Psychoactive research |
Halogenated benzofurans | Quorum sensing inhibition | Antibacterial (preclinical) |
Halogenation (particularly bromine and fluorine) strategically enhances benzofuran bioactivity by influencing molecular recognition and metabolic stability. Bromine’s large atomic radius promotes hydrophobic interactions and halogen bonding with biological targets, while fluorine’s high electronegativity improves membrane permeability and bioavailability. Recent studies demonstrate that bromine at C7 of benzofuran derivatives significantly increases cytotoxicity against lung (A549) and liver (HepG2) cancer cell lines by inducing apoptosis and G2/M cell cycle arrest [3]. Concurrently, fluorine at C4 enhances antibacterial activity by facilitating penetration through bacterial membranes and disrupting Pseudomonas aeruginosa quorum sensing systems [6]. This dual halogenation creates synergistic effects—bromine augments target affinity, while fluorine reduces oxidative metabolism, extending plasma half-life.
Table 2: Impact of Halogen Position on Benzofuran Bioactivity
Halogen Position | Biological System | Key Effects |
---|---|---|
C5-Br, C2-COOH | P. aeruginosa | Biofilm inhibition (IC₅₀ = 0.25–0.34 μM) |
C6-Br, C3-COOMe | HepG2 cancer cells | ROS generation ↑, Caspase-3/7 activation |
C7-Br, C4-F, C5-COOH | A549 cancer cells | G2/M arrest, IL-6 secretion ↓ |
C5-F, C2-COOH | Quorum sensing receptors | Competitive PqsR binding (Kᵢ = 3.2 μM) |
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid (CAS# 2227206-54-2; MW: 259.03 g/mol; Formula: C₉H₄BrFO₃) exemplifies rationally designed multisubstituted benzofurans with dual therapeutic potential [1] [4]. Its structure integrates three critical pharmacophoric elements:
In cancer research, derivatives of this scaffold disrupt mitochondrial function in A549 cells, elevating reactive oxygen species (ROS) by 60% and inducing apoptosis at IC₅₀ values of 0.35–2.85 μM [3] [9]. For antibacterial applications, its bromofuran moiety competitively inhibits Pseudomonas quorum sensing receptors (PqsR), reducing pyocyanin production by 80–90% and potentiating antibiotics like ciprofloxacin [6]. Synthetic accessibility further elevates its significance: commercial availability from suppliers (e.g., AaronChem, $219/100mg; Chemscene, ≥98% purity) supports rapid analog development [4] [7]. NMR data (ChemicalBook) and predicted LogP (3.03) facilitate computational modeling for target optimization [2] [7].
Table 3: Characterization Data for 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic Acid
Property | Value | Source/Technique |
---|---|---|
CAS Registry | 2227206-54-2 | ChemicalBook [1] |
Molecular Weight | 259.03 g/mol | AaronChem [4] |
Formula | C₉H₄BrFO₃ | PubChem CID 17982701 [5] |
SMILES | OC(=O)c1cc(Br)c2c(c1F)cco2 | Chemscene [7] |
Purity | ≥98% | Chemscene [7] |
¹H NMR Availability | Documented (ChemicalBook) | [2] |
Predicted LogP | 3.03 | Chemscene [7] |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2